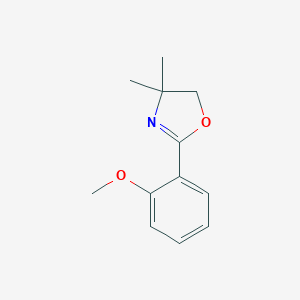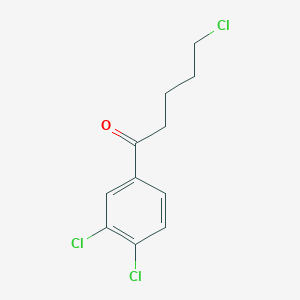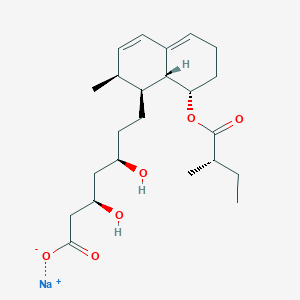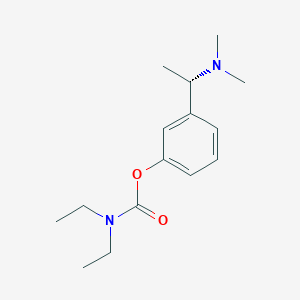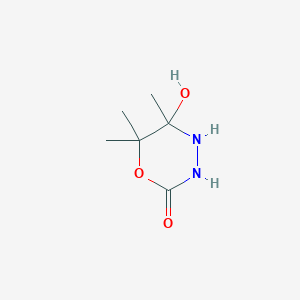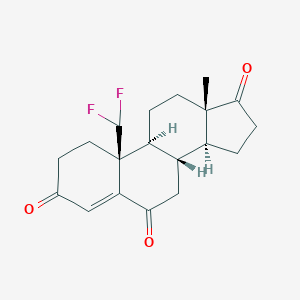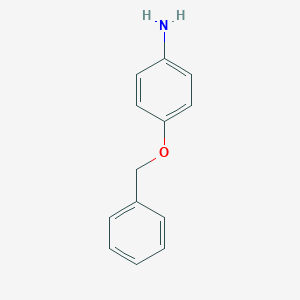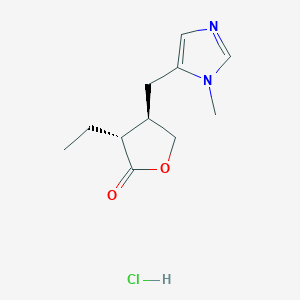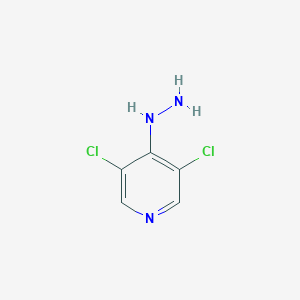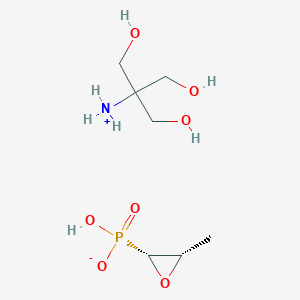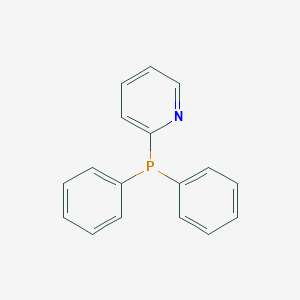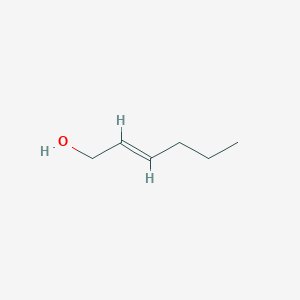![molecular formula C23H27N5O3 B124920 Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate CAS No. 149692-09-1](/img/structure/B124920.png)
Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate, also known as JNJ-38431055, is a novel small molecule compound that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound belongs to the class of piperazine-containing compounds and has been found to exhibit potent activity against several molecular targets.
Mécanisme D'action
Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate exerts its pharmacological effects by inhibiting the activity of PI3K, which is a key regulator of cell growth and survival. By inhibiting the activity of PI3K, Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth. The compound has also been found to exhibit anti-inflammatory and neuroprotective effects through the modulation of various signaling pathways.
Effets Biochimiques Et Physiologiques
Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate has been shown to exhibit potent pharmacological effects in various in vitro and in vivo models. The compound has been found to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate has also been shown to exhibit anti-inflammatory effects in animal models of inflammation and neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate has several advantages as a potential therapeutic agent, including its potent activity against multiple molecular targets, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its anti-inflammatory and neuroprotective effects. However, like any other experimental compound, Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate has some limitations, including its potential toxicity, its limited solubility, and its high cost of production.
Orientations Futures
There are several potential future directions for the development of Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate as a therapeutic agent. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Another potential direction is the development of Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate as a combination therapy with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to explore the potential applications of Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate in other diseases, such as autoimmune disorders and cardiovascular diseases.
In conclusion, Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate is a novel small molecule compound that has shown promising activity against several molecular targets involved in cancer, inflammation, and neurological disorders. The compound's potent pharmacological effects make it a potential candidate for the development of new therapeutic agents. Further research is needed to fully understand the compound's mechanism of action, optimize its pharmacokinetic properties, and explore its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate involves the reaction of 3-(4-(2-methyl-3-pyridinylmethyl)-1-piperazinyl)-3-oxo-1-phenylpropylamine with methyl isocyanate. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.
Applications De Recherche Scientifique
Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent activity against several molecular targets, including the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cell growth, proliferation, and survival.
Propriétés
Numéro CAS |
149692-09-1 |
|---|---|
Nom du produit |
Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate |
Formule moléculaire |
C23H27N5O3 |
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
methyl N-[3-[4-[cyano-(2-methylpyridin-3-yl)methyl]piperazin-1-yl]-3-oxo-1-phenylpropyl]carbamate |
InChI |
InChI=1S/C23H27N5O3/c1-17-19(9-6-10-25-17)21(16-24)27-11-13-28(14-12-27)22(29)15-20(26-23(30)31-2)18-7-4-3-5-8-18/h3-10,20-21H,11-15H2,1-2H3,(H,26,30) |
Clé InChI |
PMKMCABYJLILBB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)C(C#N)N2CCN(CC2)C(=O)CC(C3=CC=CC=C3)NC(=O)OC |
SMILES canonique |
CC1=C(C=CC=N1)C(C#N)N2CCN(CC2)C(=O)CC(C3=CC=CC=C3)NC(=O)OC |
Synonymes |
1-(3-(N-(methoxycarbonyl)amino)-3-phenylpropanoyl)-4-((2-methyl-3-pyridyl)cyanomethyl)piperazine MPMPCP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



